N-(4-bromophenyl)-1-phenylmethanimine;phosphoric acid
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Overview
Description
N-(4-bromophenyl)-1-phenylmethanimine;phosphoric acid is a compound that combines an imine derivative with a phosphoric acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-phenylmethanimine typically involves the condensation of 4-bromoaniline with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The phosphoric acid component can be introduced through a subsequent reaction with phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-phenylmethanimine;phosphoric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The phosphoric acid moiety can contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Investigated for its antimicrobial and antioxidant activities.
Uniqueness
N-(4-bromophenyl)-1-phenylmethanimine;phosphoric acid is unique due to the combination of its imine and phosphoric acid functionalities, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62729-84-4 |
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Molecular Formula |
C13H13BrNO4P |
Molecular Weight |
358.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-phenylmethanimine;phosphoric acid |
InChI |
InChI=1S/C13H10BrN.H3O4P/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;1-5(2,3)4/h1-10H;(H3,1,2,3,4) |
InChI Key |
HASISCWYTTVRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br.OP(=O)(O)O |
Origin of Product |
United States |
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